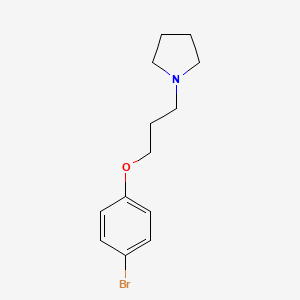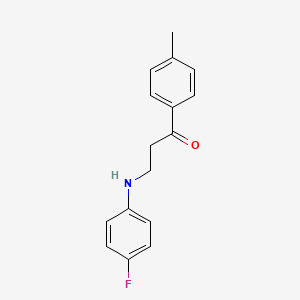![molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2](/img/structure/B1299324.png)
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals and as intermediates in organic synthesis. The methoxy group and the phenoxy-ethyl moiety in the compound suggest potential for interactions that could be exploited in chemical synthesis and drug design.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, involves acylation and two steps of nucleophilic substitution, starting from commercially available pyrrole. The total yield of this process was reported to be 65% . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and acylation steps could be applicable.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, a compound with some structural similarities, has been solved using X-ray diffraction. The study revealed that the molecules form dimers linked by hydrogen bonds and exhibit a slightly distorted planarity from the ideal C2v symmetry . This information on molecular geometry and intermolecular interactions can be valuable when considering the reactivity and potential applications of "this compound".
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been used for the synthesis of phenothiazines, highlighting the role of pyrrole derivatives in catalysis . The presence of functional groups such as aldehydes in the pyrrole structure can facilitate nucleophilic substitution reactions, as seen in the synthesis of indole derivatives . These reactions are essential for expanding the utility of pyrrole compounds in medicinal chemistry and drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents like methoxy and phenoxy groups can affect properties such as solubility, boiling point, and melting point. For example, the introduction of a piperidinyl group in the pyrrole structure has been shown to increase aqueous solubility, which is an important consideration for the bioavailability of potential pharmaceutical compounds . The intermolecular interactions, such as hydrogen bonding and C–H…π interactions, also contribute to the stability and crystalline nature of these compounds .
Scientific Research Applications
Carbonyl Compounds in Wine
Research by Lago and Welke (2019) delves into the technological and toxicological factors related to the presence of carbonyl compounds, such as acetaldehyde and formaldehyde, in wines. These compounds are formed through various reactions, including ethanol and methanol oxidation. The study also discusses the potential genotoxicity and carcinogenicity of electrophilic carbonyl compounds when ingested through wine, highlighting the dual nature of these compounds in terms of both beneficial and detrimental effects on human health (Lago & Welke, 2019).
Biodegradation of Ether Oxygenates
Thornton et al. (2020) review the biodegradation and fate of ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater, focusing on the aerobic biodegradation pathways and the role of microorganisms in degrading ETBE to form intermediates including acetaldehyde. This research is relevant for understanding the environmental impact and degradation mechanisms of similar ether compounds (Thornton et al., 2020).
Toxicological Review of Ethyl tertiary-Butyl Ether
A toxicological review by Mcgregor (2007) on ethyl tertiary-butyl ether (ETBE), a compound used in gasoline, discusses the metabolic pathways leading to the formation of acetaldehyde. This review provides insights into the low toxicity profile of ETBE and its metabolic by-products, which is valuable for assessing the safety and environmental impact of related chemical structures (Mcgregor, 2007).
Atmospheric Reactivity of Methoxyphenols
A review by Liu, Chen, and Chen (2022) on the atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, highlights the kinetics, mechanisms, and secondary organic aerosol (SOA) formation from these compounds. This research can inform the study of atmospheric interactions and degradation pathways of structurally similar methoxy-containing compounds (Liu, Chen, & Chen, 2022).
properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNEVWXBZZJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)




![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)